

cyclobutyl(cyclopropyl)methanone chemical properties.

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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanone

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Cyclobutyl(cyclopropyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **cyclobutyl(cyclopropyl)methanone**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines known properties with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Chemical and Physical Properties

Cyclobutyl(cyclopropyl)methanone is a ketone featuring two strained cycloalkane rings, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This unique structure imparts significant ring strain, influencing its reactivity.[1] The physical and chemical properties are summarized in the tables below. It is important to note that where experimental data is unavailable, predicted values are provided.

General Properties



Property	Value	Source
CAS Number	14114-01-3	[2]
Molecular Formula	C8H12O	[2]
Molecular Weight	124.18 g/mol	[2]
IUPAC Name	cyclobutyl(cyclopropyl)methan one	
SMILES	C1CC(C1)C(=O)C2CC2	[2]
Physical Form	Liquid (Predicted)	[2]

Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	183.2 ± 25.0 °C	
Density	0.945 ± 0.06 g/cm ³	
рКа	-7.21 ± 0.20	_

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of **cyclobutyl(cyclopropyl)methanone**. The following tables outline the expected spectroscopic signatures based on the known effects of the functional groups and strained rings.

Predicted ¹H NMR Spectral Data



Proton	Predicted Chemical Shift (ppm)	Multiplicity
Cyclobutyl-CH	3.0 - 3.5	Multiplet
Cyclobutyl-CH ₂ (α to C=O)	2.5 - 3.0	Multiplet
Cyclobutyl-CH ₂ (β to C=O)	1.8 - 2.2	Multiplet
Cyclopropyl-CH	2.0 - 2.5	Multiplet
Cyclopropyl-CH ₂	0.8 - 1.2	Multiplet

Note: The complex splitting patterns arise from the coupling of protons within the two cyclic systems.[1]

Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
C=O	~210
Cyclobutyl-CH	~45
Cyclobutyl-CH ₂ (α to C=O)	~25
Cyclobutyl-CH ₂ (β to C=O)	~18
Cyclopropyl-CH	~20
Cyclopropyl-CH ₂	~10

Note: The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons appear at unusually high fields due to the ring strain.[1]

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm ⁻¹)
Carbonyl (C=O) Stretch	~1700
C-H Stretch (aliphatic)	2800 - 3000



Chemical Reactivity and Synthetic Pathways

The reactivity of **cyclobutyl(cyclopropyl)methanone** is dominated by the presence of the carbonyl group and the strained cyclopropyl and cyclobutyl rings. The cyclopropyl group, in particular, is susceptible to ring-opening reactions, especially when activated by the adjacent ketone. Photochemical reactions, such as the Norrish Type I cleavage, are characteristic of cyclopropyl ketones and can lead to the formation of diradical intermediates and subsequent rearrangements. The cyclobutyl ring can undergo ring-expansion reactions, providing synthetic routes to larger cyclic systems.

Proposed Synthesis of Cyclobutyl(cyclopropyl)methanone

A plausible synthetic route to **cyclobutyl(cyclopropyl)methanone** involves the reaction of a cyclopropyl-containing Grignard reagent with cyclobutanecarbonyl chloride, or a similar coupling reaction. A detailed experimental protocol for a related synthesis is provided below.

This protocol describes a general method for the synthesis of a ketone from an acid chloride and a Grignard reagent, which can be adapted for the synthesis of cyclobutyl(cyclopropyl)methanone.

Materials:

- Cyclopropanecarboxylic acid
- Thionyl chloride (SOCl₂)
- Magnesium turnings
- Cyclobutyl bromide
- Anhydrous diethyl ether
- Dry ice (solid CO₂)
- 6 M HCI

Procedure:

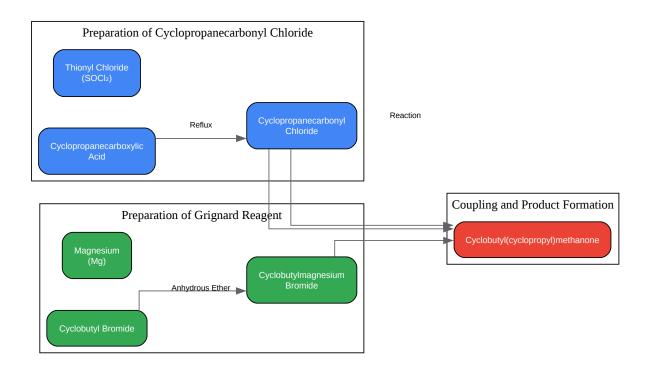


- Preparation of Cyclopropanecarbonyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.
 - Slowly add an excess of thionyl chloride.
 - Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
 - Distill the mixture to obtain pure cyclopropanecarbonyl chloride.
- Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):
 - In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
 - The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
- Reaction of Grignard Reagent with Acid Chloride:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
- Work-up and Purification:
 - Pour the reaction mixture onto crushed ice and acidify with 6 M HCl.



- Separate the ether layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the ether solution over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure to yield cyclobutyl(cyclopropyl)methanone.

Synthetic Workflow Diagram



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Caption: Proposed synthetic pathway for cyclobutyl(cyclopropyl)methanone.

Safety and Handling

Cyclobutyl(cyclopropyl)methanone is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[2]

- GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)
- Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Research Applications

The unique structural features of **cyclobutyl(cyclopropyl)methanone** make it an interesting building block for organic synthesis and medicinal chemistry. The presence of two different strained rings offers opportunities for selective chemical transformations. Its rigid framework could be explored for the development of novel ligands for biological targets. Further research is needed to fully characterize its reactivity and explore its potential applications.

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